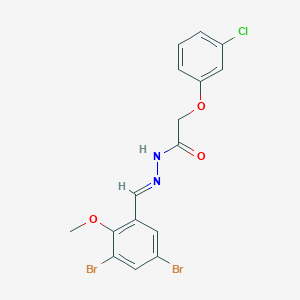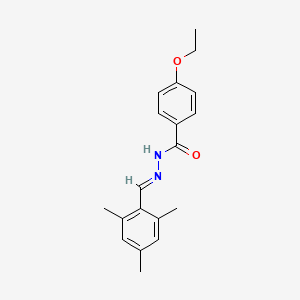
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-3-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinazolinone derivatives, including those with fluorine substitutions, typically involves Michael addition reactions. For instance, fluorine-substituted tetrahydrobenzo[h]quinazolin-2-amine derivatives have been synthesized through reactions between guanidine and α,β-unsaturated ketones, resulting in compounds with improved solubility and potential anti-inflammatory activities (Sun et al., 2019).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by X-ray diffraction, revealing chiral carbon atoms and interesting three-dimensional networks through hydrogen bonds and π-π interactions, which may contribute to their biological activities and solubility (Sun et al., 2019).
Chemical Reactions and Properties
Quinazolinone derivatives are synthesized via various chemical reactions, including the one-pot cascade synthesis involving dehydrogenative coupling and cyclization processes. These methodologies afford a wide variety of quinazolinone derivatives, indicating the versatility and reactivity of the quinazolinone core (Parua et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility, are crucial for the potential applications of these compounds. The synthesized fluorine-substituted derivatives have shown significantly improved solubility, exceeding 50 mg ml-1 in water or PBS buffer systems at room temperature, which is favorable for their biological applications (Sun et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and potential for modification, are key for the development of quinazolinone derivatives as bioactive molecules. For example, the base-promoted SNAr reaction followed by cyclization allows for the efficient synthesis of quinazolin-4-ones, indicating the potential for diverse chemical modifications to enhance their biological activities (Iqbal et al., 2019).
科学的研究の応用
Synthesis and Structural Modification
- Quinazolinone Synthesis : A method for synthesizing quinazolin-4-ones, including structures related to N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-3-fluorobenzamide, has been developed through a transition-metal-free process. This synthesis utilizes Cs2CO3-promoted SNAr reactions followed by cyclization, offering a pathway for creating both 2-substituted and 2,3-disubstituted quinazolin-4-one rings, highlighting an efficient approach to methaqualone-related compounds (Iqbal et al., 2019).
- Antifolate Thymidylate Synthase Inhibitors : Research has been conducted on designing potent non-polyglutamatable quinazoline antifolate inhibitors for thymidylate synthase, a key enzyme in DNA synthesis. Modifications in the compound structure, such as replacing the glutamic acid moiety, have shown increased potency against tumor cell lines, indicating potential therapeutic applications (Marsham et al., 1999).
- Fluorine-Substituted Derivatives : The synthesis of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives has been explored. These derivatives exhibit improved solubility and potential anti-inflammatory activity, showcasing the role of structural modifications in enhancing biological efficacy (Sun et al., 2019).
Biological Evaluation and Potential Applications
- Antimicrobial and Anticancer Activity : Novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds have shown potential efficacy against various bacterial and fungal strains, as well as cytotoxicity against murine tumor cell lines (Babu et al., 2015).
- One-Pot Cascade Synthesis : A one-pot cascade synthesis method for quinazolin-4(3H)-ones via nickel-catalyzed dehydrogenative coupling has been reported. This process highlights an efficient and environmentally friendly approach to synthesizing structurally diverse quinazolin-4(3H)-ones, which could have various biological applications (Parua et al., 2017).
特性
IUPAC Name |
N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2/c1-17(2)7-13-12(14(22)8-17)9-19-16(20-13)21-15(23)10-4-3-5-11(18)6-10/h3-6,9H,7-8H2,1-2H3,(H,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAUSMGIKHOSFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)C3=CC(=CC=C3)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5553127.png)
![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-(1,3-thiazol-4-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5553135.png)
![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5553143.png)
![2-methyl-8-{[2-(1-piperidinyl)-1,3-thiazol-4-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5553149.png)
![2-{1-[2-(3-phenyl-1-pyrrolidinyl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5553161.png)
![1-[(2,5-dimethylphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5553175.png)

![N-(2,4-difluorophenyl)-2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5553180.png)
![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid](/img/structure/B5553181.png)

![2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5553195.png)
![methyl 1-[(4-ethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5553199.png)
![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-1-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B5553203.png)
![1-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-4-piperidinecarboxylic acid](/img/structure/B5553217.png)